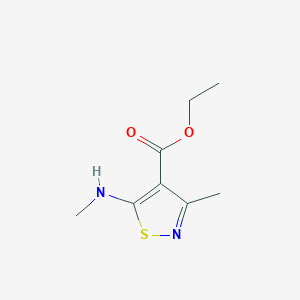

Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate

Description

Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate (CAS: 90197-52-7) is a polyfunctionalized isothiazole derivative characterized by a methyl group at position 3, a methylamino substituent at position 5, and an ethyl ester at position 4 of the heterocyclic ring . Isothiazoles are sulfur- and nitrogen-containing heterocycles with notable applications in medicinal chemistry and materials science due to their electronic properties and ability to engage in hydrogen bonding.

Properties

IUPAC Name |

ethyl 3-methyl-5-(methylamino)-1,2-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-4-12-8(11)6-5(2)10-13-7(6)9-3/h9H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWBKTJNPCNWQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SN=C1C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 3-methyl-4-isothiazolecarboxylate with methylamine in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the isothiazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may interfere with microbial cell wall synthesis or inhibit specific signaling pathways in cancer cells .

Comparison with Similar Compounds

Methyl 3-Bromo-5-carbamoylisothiazole-4-carboxylate (CAS: Not provided)

- Key Differences: Replaces the methylamino group at position 5 with a carbamoyl group and introduces a bromine atom at position 3.

- This compound was synthesized in 93% yield via concentrated sulfuric acid treatment of a nitrile precursor .

- Applications : Brominated isothiazoles are intermediates in cross-coupling reactions, whereas carbamoyl groups are common in bioactive molecules.

Ethyl 5-Amino-3-methylisothiazole-4-carboxylate Derivatives

- Key Differences: Features a primary amino group at position 5 instead of methylamino.

- Crystal Packing: Forms chains via N–H···O hydrogen bonds between the amino group and ester carbonyl, creating an R₂²(7) motif along the crystallographic b-axis. This contrasts with the methylamino analog, where N–H···O interactions may differ due to steric hindrance from the methyl group .

Comparison with Isoxazole Analogs

Isoxazoles, which replace sulfur with oxygen, exhibit distinct electronic and hydrogen-bonding properties:

Ethyl 5-Methylisoxazole-4-carboxylate (CAS: 51135-73-0)

- Key Differences: Lacks the methylamino group and sulfur atom.

- Synthesis: Prepared via cyclization of oxime intermediates with ethyl 2-butenoate, a method adaptable to isothiazole derivatives .

Methyl 4-Amino-3-methoxyisoxazole-5-carboxylate

- Key Differences: Contains methoxy and amino groups at positions 3 and 4, respectively.

- Crystallography: Crystallizes in the monoclinic P2₁/c space group with hydrogen bonds involving the amino and ester groups. The methoxy group introduces steric and electronic effects absent in the target compound .

Hydrogen Bonding and Crystal Packing

Ethyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate likely exhibits hydrogen-bonding patterns distinct from its analogs:

- Ethyl 5-Amino-3-methylisothiazole-4-carboxylate: Forms N–H···O=C and N–H···N(isothiazole) bonds, leading to 1D chains .

- Methyl 4-Amino-3-methoxyisoxazole-5-carboxylate: Engages in N–H···O and C–H···O interactions, resulting in a 3D network .

- Divergence: The methylamino group in the target compound may reduce hydrogen-bond donor capacity compared to primary amines, favoring weaker interactions or alternative packing motifs.

Data Tables

Table 1. Structural and Functional Comparison of Selected Compounds

Table 2. Hydrogen Bonding Patterns in Crystal Structures

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.